4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCIMKXWPQGGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313451 | |
| Record name | NSC270390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54983-19-6 | |
| Record name | NSC270390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC270390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline and Diaryl 1,2,4,5 Tetrazine Analogs
Precursor Synthesis and Building Block Strategies
The successful synthesis of diaryl-1,2,4,5-tetrazines is critically dependent on the availability and purity of key precursors. These building blocks provide the carbon and nitrogen atoms necessary for the heterocyclic core and the specific functional groups of the final molecule.
The primary building blocks for the synthesis of 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline are a hydrazine (B178648) source and an aniline (B41778) derivative that incorporates a nitrile group.
Substituted Anilines: The key precursor for introducing the 4-aminophenyl moiety is 4-aminobenzonitrile (B131773). This compound serves as the source for both the phenyl ring and the carbon atom that will become part of the tetrazine ring. It is commercially available or can be synthesized through various standard organic chemistry methods, such as the cyanation of 4-bromoaniline (B143363) or the reduction of 4-nitrobenzonitrile. The presence of the amino group requires careful consideration during the tetrazine synthesis, particularly in the oxidation step, where it can be susceptible to side reactions. mdpi.com
Hydrazides and Hydrazine: Hydrazine (N₂H₄), typically in the form of anhydrous hydrazine or hydrazine hydrate, is the fundamental building block that provides the four nitrogen atoms for the 1,2,4,5-tetrazine (B1199680) core. nih.gov While various substituted hydrazides can be synthesized through methods like the alkylation of hydrazine derivatives or the reaction of activated amides with hydrazine, for the construction of the parent tetrazine ring, unsubstituted hydrazine is most commonly employed. organic-chemistry.orgyoutube.com The reaction of hydrazine with two nitrile-containing precursors is the most direct route to the symmetrical 3,6-disubstituted dihydrotetrazine intermediate. acs.org
The formation of the aromatic 1,2,4,5-tetrazine ring is typically a two-step process. The initial step involves the cyclization of precursors to form a dihydro-1,2,4,5-tetrazine, which is then oxidized to the final aromatic product. mdpi.comnih.gov
The Pinner synthesis and its variations are the most widely used methods for constructing the tetrazine core from nitrile precursors. researchgate.netresearchgate.net This reaction involves the condensation of a nitrile with hydrazine to yield a 1,2-dihydro-1,2,4,5-tetrazine, which is subsequently oxidized. acs.org Modifications using catalysts such as sulfur or Lewis acids like Ni(II) and Zn(II) salts have been developed to improve yields and broaden the substrate scope, particularly for unactivated or varied nitriles. researchgate.netnih.govnih.gov
| Catalyst/Promoter | Precursors | Product Type | Typical Yield | Reference |
| Sulfur | Nitrile, Hydrazine | Dihydrotetrazine | 76-94% | researchgate.net |
| Ni(OTf)₂ / Zn(OTf)₂ | Alkyl/Aryl Nitriles, Hydrazine | Tetrazine | 40-95% | nih.govnih.gov |
| Thiol (e.g., 3-mercaptopropionic acid) | Nitriles, Hydrazine | Tetrazine | 34-75% | acs.org |
While [3+3]-cycloaddition reactions are a powerful tool in heterocyclic synthesis, their application in the formation of tetrazines is primarily directed towards the synthesis of the 1,2,3,4-tetrazine (B1252208) isomer, not the 1,2,4,5-tetrazine core that is the subject of this article. acs.orgresearchgate.net This method typically involves the reaction of azides with in situ formed azaoxyallyl cations to efficiently produce 1,2,3,4-tetrazines under mild conditions. acs.org Currently, this pathway is not a standard or documented route for the synthesis of 1,2,4,5-tetrazines.
An alternative to the direct condensation of nitriles is the use of intermediates such as hydrazones. In some synthetic pathways, hydrazones can be formed and subsequently cyclized to yield heterocyclic systems. For example, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines is a known method for forming 1,2,4-triazino[5,6-b]indoles. chempap.org Similarly, certain azo compounds, which can exist in tautomeric equilibrium with hydrazones, can be prepared and then cyclized to form triazine derivatives. researchgate.net Audebert and coworkers reported a synthesis of 3-monosubstituted unsymmetric 1,2,4,5-tetrazines starting from hydrazones, demonstrating the utility of these intermediates. rsc.org
The introduction of aryl and specifically aminoaryl groups onto the 1,2,4,5-tetrazine ring is most commonly achieved by incorporating the desired group into the precursor building blocks.
Use of Pre-functionalized Precursors: The most direct method involves using an aryl nitrile that already contains the desired substituent. For the target molecule, 4-aminobenzonitrile is the ideal starting material. nih.gov Reacting this nitrile with a hydrazine source in a Pinner-type synthesis directly yields the 3,6-bis(4-aminophenyl)-1,2-dihydro-1,2,4,5-tetrazine intermediate. youtube.comresearchgate.net This approach ensures the correct placement of the aminoaryl groups from the outset. A variety of substituted aryl tetrazines have been synthesized using the corresponding 4-substituted benzonitriles. researchgate.net
Post-Synthesis Modification: An alternative strategy involves creating a tetrazine core with reactive handles, which can then be modified through cross-coupling reactions. For instance, a 3,6-dihalo-1,2,4,5-tetrazine can be synthesized and subsequently reacted with arylboronic acids or other organometallic reagents under palladium catalysis to introduce aryl groups. rsc.org This method offers flexibility but requires additional synthetic steps compared to the direct approach.
Methodologies for the Formation of the 1,2,4,5-Tetrazine Core
Specific Synthetic Routes for this compound
The synthesis of the symmetrical compound this compound is most effectively achieved via a modified Pinner synthesis, starting from 4-aminobenzonitrile.
The general and most probable reaction scheme proceeds in two main steps:
Formation of 3,6-bis(4-aminophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Two equivalents of 4-aminobenzonitrile are reacted with hydrazine. This condensation is often promoted by the addition of elemental sulfur and heating the mixture under reflux in a solvent like ethanol. youtube.com The sulfur facilitates the formation of an intermediate that readily cyclizes with hydrazine.
Oxidation to the Aromatic Tetrazine: The resulting dihydrotetrazine intermediate is not always isolated but is directly oxidized to the final aromatic product. A common and effective oxidizing agent for this transformation is sodium nitrite (B80452) (NaNO₂) in an acidic medium such as acetic acid at low temperatures (e.g., 0 °C). nih.govresearchgate.net Air oxidation can also be effective in some cases. Care must be taken during this step, as the amino groups on the phenyl rings can be sensitive to certain oxidizing conditions. mdpi.com
| Step | Reagents & Conditions | Intermediate/Product | Reference |
| 1. Condensation/Cyclization | 4-aminobenzonitrile, Hydrazine hydrate, Sulfur, Ethanol, Reflux | 3,6-bis(4-aminophenyl)-1,2-dihydro-1,2,4,5-tetrazine | youtube.com |
| 2. Oxidation | Sodium nitrite, Acetic acid, 0 °C | This compound | nih.govresearchgate.net |
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of symmetrically substituted diaryl-1,2,4,5-tetrazines, such as this compound, typically proceeds via a two-step process: the condensation of two equivalents of an aryl nitrile with hydrazine to form a 1,4-dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine ring. researchgate.net The optimization of this second step is crucial, particularly when the aryl substituents contain sensitive functional groups like the primary amino groups in the target compound.
The choice of oxidizing agent is paramount for achieving high yield and selectivity. While nitrous reagents, such as sodium nitrite (NaNO₂) in acidic conditions, are commonly employed for the oxidation of dihydro-s-tetrazines, they often prove ineffective for substrates with functionalities susceptible to oxidation, such as anilines. researchgate.net Attempts to use these standard reagents can lead to undesired side reactions, including the oxidation of the amino group, resulting in decomposition or the formation of complex mixtures and low yields. researchgate.netresearchgate.net
To address this challenge, a survey of milder and more selective oxidizing agents has been conducted for aminophenyl-substituted dihydrotetrazines. The findings from these investigations are critical for optimizing the synthesis of the target compound. Research has shown that (diacetoxyiodo)benzene, PhI(OAc)₂, is a particularly effective oxidant for this transformation, providing a significantly higher yield compared to other reagents and producing byproducts that are easily separated. researchgate.net
| Nitrous Reagents | Unsuccessful | Unsuccessful | Leads to oxidation of the amino functionality. researchgate.net |
This data clearly indicates that the selection of the oxidant is a critical parameter. For substrates like 4-(6-(4-aminophenyl)-1,4-dihydro-1,2,4,5-tetrazin-3-yl)aniline, PhI(OAc)₂ represents an optimized choice that balances reactivity with selectivity, maximizing the yield of the desired product while simplifying downstream processing. researchgate.net
Multi-Step Synthesis Considerations and Challenges
The multi-step synthesis of this compound, starting from 4-aminobenzonitrile, presents several considerations and challenges that must be carefully managed.
Formation of the Dihydrotetrazine Intermediate: The initial step involves the reaction of 4-aminobenzonitrile with hydrazine. This condensation reaction forms the 3,6-bis(4-aminophenyl)-1,4-dihydro-1,2,4,5-tetrazine intermediate. This step is a variation of the Pinner reaction, which classically involves the reaction of a nitrile with an alcohol under acidic conditions to form an imino ester salt. zendy.io In this context, hydrazine acts as the nucleophile to form the dihydrotetrazine ring. The reaction conditions, such as temperature and solvent, need to be controlled to ensure efficient formation of the intermediate and to minimize side reactions.
Chemoselectivity during Oxidation: The primary challenge in the synthesis of aminophenyl-substituted tetrazines is the chemoselective oxidation of the dihydrotetrazine ring without affecting the aniline moieties. researchgate.netresearchgate.net As highlighted previously, the amino group is sensitive to many common oxidizing agents. The use of harsh or non-selective oxidants can lead to the formation of nitroso, nitro, or polymeric aniline derivatives, which severely complicates the reaction mixture and reduces the yield of the target compound. zendy.io The successful synthesis, therefore, hinges on identifying an oxidant that selectively targets the N-H bonds of the dihydrotetrazine ring over the N-H bonds of the aromatic amine.
Purification of Intermediates and Final Product: The purification of both the dihydrotetrazine intermediate and the final aromatic tetrazine can be challenging. The dihydro intermediate may be unstable, necessitating its use in the subsequent oxidation step without extensive purification. The final product's purification is heavily influenced by the byproducts generated during the oxidation step. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) results in hydroquinone (B1673460) byproducts that are notoriously difficult to separate from the desired tetrazine product using standard chromatographic techniques. researchgate.net This underscores the importance of selecting reagents that not only provide good yields but also facilitate straightforward purification.
Purification and Isolation Techniques for Diaryl-1,2,4,5-Tetrazine Compounds
The final stage in the synthesis of this compound and its analogs is the purification and isolation of the compound in a high state of purity. The choice of technique is often dictated by the physical properties of the tetrazine and the nature of the impurities present in the crude reaction mixture.
Crystallization: For many tetrazine compounds, crystallization is an effective method of purification. In some cases, the product may crystallize directly from the reaction mixture upon cooling, which provides a simple and efficient means of isolation. sciencemadness.org For example, 3,6-diamino-1,2,4,5-tetrazine has been successfully isolated as dark red crystals directly from the reaction solution after oxidation. sciencemadness.org The selection of an appropriate solvent or solvent system is crucial for successful recrystallization, aiming to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Chromatography: Column chromatography is a widely used technique for the purification of organic compounds, including diaryl tetrazines. However, its effectiveness can be limited by the nature of the impurities. As mentioned, byproducts from certain oxidizing agents can make chromatographic separation difficult. researchgate.net High-performance liquid chromatography (HPLC) is another powerful tool often used for the purification of tetrazine derivatives, particularly for achieving very high purity on a smaller scale. nih.gov
Solvent Washing and Trituration: Crude products can often be purified by washing with specific solvents in which the desired product has low solubility, while the impurities are readily soluble. This is a simple and effective method for removing unreacted starting materials and soluble byproducts. For instance, after oxidation and removal of the reaction solvent, the residue can be washed with a solvent like dichloromethane (B109758) (DCM) to remove organic byproducts before further purification steps. nih.gov Trituration, which involves suspending the crude solid in a solvent and stirring to dissolve impurities, can also be an effective purification strategy. researchgate.net
Solid-Phase Synthesis: To circumvent some of the challenges associated with solution-phase synthesis and purification, solid-phase synthesis methodologies have been developed. This approach involves attaching one of the nitrile precursors to a solid support (resin), carrying out the reaction sequence, and then cleaving the final tetrazine product from the resin. This method is particularly advantageous for synthesizing unsymmetrical diaryl tetrazines as it prevents the formation of a mixture of symmetrical and unsymmetrical products, thereby simplifying the final purification to a single step after cleavage. nih.gov
Reactivity Profiles and Mechanistic Investigations of 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions
The IEDDA reaction is a cornerstone of tetrazine chemistry, enabling the formation of new heterocyclic systems through a [4+2] cycloaddition process. In this reaction, the electron-deficient tetrazine acts as the diene, reacting with an electron-rich dienophile. sigmaaldrich.com The rate and efficiency of this reaction are highly dependent on the electronic and steric characteristics of both the tetrazine and the dienophile. nih.gov
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly strained bicyclic adduct, which then rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂), to yield a 4,5-dihydropyridazine. nih.govrsc.org This initial cycloaddition is typically the rate-determining step. rsc.org The resulting dihydropyridazine (B8628806) can then isomerize to a more stable 1,4-dihydropyridazine, which may subsequently be oxidized to the corresponding aromatic pyridazine (B1198779). nih.gov
Kinetic and Thermodynamic Aspects of IEDDA with Diverse Dienophiles
While specific kinetic and thermodynamic data for 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline are not extensively documented in the literature, the reactivity trends can be inferred from studies on analogous 3,6-diaryl-1,2,4,5-tetrazines. The kinetics of the IEDDA reaction are second-order, and the rate is significantly influenced by the nature of the dienophile. rsc.org Highly strained and electron-rich dienophiles, such as trans-cyclooctenes (TCO), exhibit exceptionally high reaction rates, while less strained or electron-neutral olefins like norbornene react more slowly. nih.govnih.gov
The thermodynamic driving force for the reaction is the formation of the stable dihydropyridazine product and the irreversible loss of gaseous nitrogen. google.com The reaction is generally considered to be thermodynamically favorable and proceeds to completion under mild conditions.
Below is an illustrative data table showing the expected trend in second-order rate constants for the IEDDA reaction of a generic diaryl tetrazine with various dienophiles, based on established reactivity principles.
| Dienophile | Relative Reactivity | Exemplary k₂ (M⁻¹s⁻¹) |
|---|---|---|
| trans-Cyclooctene (B1233481) (TCO) | Very High | 10³ - 10⁶ |
| Norbornene | Moderate | 1 - 10 |
| Styrene | Low | 10⁻² - 10⁻¹ |
| Cyclopentene | Low | 10⁻³ - 10⁻² |
Note: The values in this table are representative and intended to illustrate general reactivity trends. Actual experimental values for this compound may vary.
Influence of Aminophenyl Substituents on Tetrazine Reactivity
The aminophenyl groups at the 3- and 6-positions of the tetrazine ring play a crucial role in modulating its reactivity. These substituents exert both electronic and steric effects that influence the rate of the IEDDA reaction.
The amino group (-NH₂) on the phenyl ring is a strong electron-donating group (EDG) through resonance. This electron donation increases the electron density of the tetrazine ring. According to frontier molecular orbital (FMO) theory, which is often used to explain IEDDA reactivity, electron-withdrawing groups (EWGs) on the tetrazine lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap with the dienophile and thus a faster reaction rate. nih.gov Conversely, electron-donating groups raise the LUMO energy, which is expected to decrease the reaction rate. rsc.orgresearchgate.net Therefore, the presence of the aminophenyl groups in this compound is anticipated to render it less reactive compared to tetrazines bearing electron-withdrawing substituents like pyridyl or carboxyl groups. researchgate.net
While specific Hammett correlations for this compound are not available, studies on other substituted aromatic systems in cycloaddition reactions have shown linear free-energy relationships. escholarship.org A Hammett plot for the IEDDA reaction of a series of substituted aryl tetrazines would be expected to show a positive rho (ρ) value, indicating that the reaction is accelerated by electron-withdrawing substituents that stabilize the transition state.
Steric hindrance can significantly impact the rate of IEDDA reactions. nih.gov Bulky substituents on either the tetrazine or the dienophile can impede the approach of the two reactants, increasing the activation energy of the cycloaddition and slowing the reaction rate. rsc.org The two phenyl rings in this compound are relatively bulky. However, in comparison to even larger groups like tert-butyl, the steric hindrance from the aminophenyl groups is considered moderate. enamine.net Computational studies on diaryl tetrazines have indicated that the phenyl groups can stabilize the distorted transition state through mesomeric effects, which can partially offset the negative steric impact. nih.gov
The table below summarizes the expected electronic and steric effects of the aminophenyl substituents on the IEDDA reactivity of the tetrazine core.
| Effect | Nature of Aminophenyl Group | Impact on Reaction Rate |
|---|---|---|
| Electronic | Strongly Electron-Donating | Decrease |
| Steric | Moderately Bulky | Slight Decrease |
Formation and Subsequent Transformations of Dihydropyridazine Adducts
The initial product of the IEDDA reaction between this compound and an alkene is a 4,5-dihydropyridazine derivative. nih.gov This intermediate is often unstable and can undergo further transformations. A common subsequent step is a tautomerization to the more thermodynamically stable 1,4-dihydropyridazine. nih.gov The rate of this isomerization can vary depending on the reaction conditions and the structure of the adduct. nih.gov
The 1,4-dihydropyridazine can then be oxidized to the corresponding aromatic pyridazine. nih.gov This oxidation can sometimes occur spontaneously in the presence of air, or it can be facilitated by the addition of an oxidizing agent. The final pyridazine product is a planar, aromatic system. nih.gov
Reactivity of the Aromatic Amino Functional Groups
The two aromatic amino groups in this compound are important sites for further functionalization of the molecule. These primary amine groups exhibit typical reactivity for anilines, allowing for a variety of chemical modifications. For instance, they can be acylated, alkylated, or used in diazotization reactions followed by Sandmeyer-type substitutions.
The presence of these reactive handles is significant for the application of this tetrazine in bioconjugation and materials science, as they provide a means to attach other molecules of interest, such as fluorescent dyes, drugs, or polymers. nih.gov The nucleophilicity of the amino groups can be modulated by the electron-withdrawing character of the tetrazine-substituted phenyl ring.
Derivatization Reactions (e.g., Acylation, Alkylation, Diazotization)
The peripheral amino groups of this compound are amenable to various derivatization reactions typical of aromatic amines.
Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The electron-withdrawing nature of the tetrazine ring may slightly decrease the nucleophilicity of the amino groups compared to aniline (B41778), potentially requiring slightly more forcing reaction conditions. This modification can be used to introduce a variety of functional groups, altering the solubility, electronic properties, and further reactivity of the molecule.
Alkylation: N-alkylation of the amino groups can be achieved with alkyl halides. However, direct alkylation of aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced to the desired alkylated amine.
Diazotization: The primary aromatic amino groups can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salts are versatile intermediates that can be subjected to a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and fluoro groups. This provides a powerful method for further functionalization of the phenyl rings.
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acyl chloride, Acyl anhydride | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate) |
Condensation and Coupling Reactions for Polymer and Conjugate Formation
The diamino functionality of this compound makes it an excellent monomer for the synthesis of polymers through condensation and coupling reactions.
Polyamide and Polyimide Synthesis: The compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. These reactions typically proceed via a polycondensation mechanism. Similarly, reaction with tetracarboxylic dianhydrides yields polyimides, which are known for their high thermal stability and mechanical strength. The incorporation of the tetrazine unit into the polymer backbone can impart unique electronic and photophysical properties, as well as provide sites for post-polymerization modification.
Coupling Reactions: The amino groups can also participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form polymers with different architectures. Furthermore, the tetrazine ring itself is a key player in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction with strained alkenes or alkynes is extremely fast and selective, allowing for the conjugation of the tetrazine-containing molecule to biomolecules or other materials under mild, physiological conditions. This has led to the development of tetrazine-functionalized probes for in vivo imaging and diagnostics.
Metal Complexation and Coordination Chemistry with Tetrazine Ligands
The 1,2,4,5-tetrazine (B1199680) ring, with its four nitrogen atoms, can act as a ligand in coordination chemistry, forming complexes with various metal ions. While the specific coordination chemistry of this compound has not been extensively reported, the behavior of analogous 3,6-di(pyridyl)-1,2,4,5-tetrazine ligands provides significant insight.
Ligand Design Principles for Metal-Organic Architectures
In the design of metal-organic frameworks (MOFs) and other supramolecular structures, 3,6-disubstituted-1,2,4,5-tetrazines with coordinating groups at the termini, such as pyridyl or carboxylate groups, have been successfully employed. rsc.org The nitrogen atoms of the tetrazine ring can coordinate to metal centers, often in a bridging fashion, to create extended networks. The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the geometry of the tetrazine ligand. For instance, 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine has been used to construct 3D MOFs. cymitquimica.com
Post-Assembly Modification (PAM) of Supramolecular Structures
Post-assembly modification (PAM) is a powerful technique for functionalizing pre-formed supramolecular structures, such as MOFs and coordination cages. The tetrazine moiety is an excellent functional group for PAM due to its high reactivity in iEDDA reactions. nih.govresearchgate.net For example, tetrazine-edged Fe(II)4L6 tetrahedral cages have been shown to undergo rapid and efficient PAM with dienophiles. nih.govresearchgate.networktribe.com This allows for the introduction of new functionalities into the cage structure without the need for de novo synthesis of complex ligands.
The aminophenyl groups in this compound-based structures could be modified post-assembly through reactions such as acylation, providing a secondary route for functionalization. The electronic properties of the substituents on the aniline moiety can also influence the reactivity of the tetrazine ring in iEDDA reactions. nih.govresearchgate.net
Stability and Degradation Pathways of 1,2,4,5-Tetrazine Systems
1,2,4,5-tetrazines are generally considered to be the most stable among the tetrazine isomers. researchgate.net However, their stability can be influenced by substituents, temperature, light, and the chemical environment.
Thermal Decomposition: The thermal decomposition of 3,6-disubstituted-1,2,4,5-tetrazines has been studied, and two primary fragmentation pathways have been identified. acs.orgresearchgate.netscispace.com One pathway involves the elimination of a molecule of dinitrogen (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond. acs.orgscispace.com An alternative pathway is the dissociation of the substituent group from the tetrazine ring. acs.orgscispace.com The relative importance of these pathways depends on the nature of the substituents. For instance, derivatives with thermally labile substituents may primarily undergo substituent loss. Some 3,6-disubstituted 1,2,4,5-tetrazines exhibit high thermal stability, with decomposition temperatures exceeding 300°C. znaturforsch.com
Chemical Stability: The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. nih.gov Strong nucleophiles can lead to the degradation of the tetrazine ring. The stability of tetrazines in aqueous solutions can be limited, particularly when strong electron-withdrawing groups are present on the ring, which increase its susceptibility to nucleophilic attack. researchgate.net Conversely, electron-donating groups, such as the aminophenyl groups in the title compound, are expected to increase the stability of the tetrazine ring towards nucleophilic attack. The stability of various tetrazine derivatives has been investigated in different media, including phosphate-buffered saline (PBS) and cell culture media, which is crucial for their biological applications. nih.gov
Photochemical Stability: Many 1,2,4,5-tetrazine derivatives are colored and absorb light in the visible region due to n→π* electronic transitions. mdpi.comresearchgate.net Upon irradiation, some tetrazines can undergo photochemical reactions, including decomposition. The specific photochemical pathways are dependent on the substituents and the irradiation wavelength.
A summary of the stability and degradation characteristics of 1,2,4,5-tetrazine systems is provided in the table below.
| Condition | Degradation Pathway | Influencing Factors |
| Thermal | Elimination of N₂, Substituent dissociation | Nature of substituents |
| Chemical | Nucleophilic attack on the tetrazine ring | Electron density of the ring, strength of the nucleophile |
| Photochemical | Various decomposition pathways | Wavelength of light, nature of substituents |
Spectroscopic and Structural Elucidation of 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline, which possesses a plane of symmetry, the NMR spectra are expected to be relatively simple.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the aminophenyl rings. Due to the molecule's symmetry, the two aminophenyl groups are chemically equivalent. Within each ring, the protons ortho and meta to the amino group are also equivalent, leading to a characteristic AA'BB' splitting pattern, which often appears as two doublets.
The protons on the phenyl rings are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing tetrazine ring. The amino group typically shifts the signals of the ortho and meta protons upfield (to a lower ppm value). For instance, in a related compound, 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, the aromatic protons appear in the range of 7.01-8.89 ppm, with the -NH₂ proton signal at 5.58 ppm. researchgate.net
The protons ortho to the amino group are expected to be shielded and thus appear at a lower chemical shift compared to the protons meta to the amino group, which are closer to the electron-withdrawing tetrazine ring. The amino protons themselves would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NH₂) | ~6.7-7.0 | Doublet |
| Aromatic H (meta to NH₂) | ~8.0-8.5 | Doublet |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, only four signals are expected for the aromatic carbons of the aminophenyl rings and one signal for the tetrazine carbons.
The carbon atoms of the tetrazine ring are highly deshielded due to the presence of four electronegative nitrogen atoms and are expected to appear significantly downfield. For the parent compound, 3,6-diphenyl-1,2,4,5-tetrazine (B188303), the tetrazine carbon signal is observed at a specific chemical shift that reflects this electron-deficient environment.
In the aminophenyl rings, the carbon attached to the amino group (ipso-carbon) will be shielded, while the carbon attached to the tetrazine ring will be deshielded. The remaining aromatic carbons will have chemical shifts influenced by both the amino and tetrazine substituents.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C (Tetrazine) | ~160-165 |
| C (ipso to Tetrazine) | ~130-135 |
| C (ortho to NH₂) | ~114-116 |
| C (meta to NH₂) | ~128-132 |
Note: These are estimated values based on data from analogous structures like 3,6-diphenyl-1,2,4,5-tetrazine and substituted anilines. chemicalbook.com
To unambiguously assign the proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY experiment would show correlations between the adjacent aromatic protons on the aminophenyl rings, confirming their coupling relationships.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals for the protonated aromatic carbons.
HMBC: An HMBC spectrum would reveal long-range correlations (over two to three bonds) between protons and carbons. For example, correlations between the aromatic protons and the tetrazine carbons would firmly establish the connection between the phenyl rings and the central tetrazine core.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be characterized by vibrations of the amino groups and the C=N bonds within the aromatic and tetrazine rings.
N-H Stretching: The amino groups will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.
C=N Stretching: The C=N stretching vibrations of the tetrazine ring are expected to appear in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations will also be present in this region, often coupled with the C=N vibrations.
N-H Bending: The N-H bending (scissoring) vibration of the amino group is expected around 1590-1650 cm⁻¹.
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are characteristic of the substitution pattern on the benzene (B151609) ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N (Tetrazine) | Stretching | 1600-1650 |
| Aromatic C=C | Stretching | 1450-1600 |
| -NH₂ | Bending | 1590-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions.
The s-tetrazine core is known for its distinct electronic absorption properties. Symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines typically exhibit two main absorption bands:
An intense band in the UV region (around 250-300 nm) attributed to a π→π* transition within the extended aromatic system.
A weaker band in the visible region (around 500-600 nm) corresponding to an n→π* transition. This transition is responsible for the characteristic color of tetrazine compounds. nih.gov
The presence of the electron-donating amino groups on the phenyl rings is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted 3,6-diphenyl-1,2,4,5-tetrazine. This is due to the increased electron density in the π-system, which lowers the energy gap for the electronic transitions. For example, the UV-Vis spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine shows a visible absorption band. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Suitable Solvent
| Transition | Expected Wavelength Range (nm) |
|---|---|
| π→π* | ~280-320 |
Note: The exact positions of the absorption maxima can be influenced by the solvent polarity.
Analysis of Electronic Transitions and Chromophoric Properties
The chromophoric nature of this compound arises from the conjugated system formed by the electron-deficient 1,2,4,5-tetrazine (B1199680) ring and the electron-donating aminophenyl substituents. The electronic absorption spectra of 3,6-disubstituted-1,2,4,5-tetrazines are typically characterized by two distinct absorption bands. nih.gov
A high-intensity band is observed in the ultraviolet (UV) region, which is assigned to a π–π* electronic transition within the aromatic system. nih.gov A second, much less intense band appears in the visible region, giving the compounds their characteristic color (typically ranging from pink to purple). nih.govresearchgate.net This low-energy absorption is attributed to a symmetry-forbidden n–π* transition, involving the non-bonding electrons of the nitrogen atoms in the tetrazine ring. nih.gov
In a study of 3,6-diphenyl-1,2,4,5-tetrazine, a close analog, the UV-Vis spectrum in CH₂Cl₂ showed two absorption bands at 299 nm (ε = 33,542 M⁻¹ cm⁻¹) and 551 nm (ε = 465 M⁻¹ cm⁻¹). nih.gov For a more complex bis(tetrazine) analog, 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine, similar transitions were observed in CH₂Cl₂ at 293 nm (ε = 54,260 M⁻¹ cm⁻¹) and 552 nm (ε = 820 M⁻¹ cm⁻¹). nih.gov Time-dependent density functional theory (TD-DFT) calculations confirmed that the high-energy UV band corresponds to a π–π* transition, while the lower-energy visible band is assigned to an n–π* transition with HOMO → LUMO character. nih.gov The presence of the electron-donating amino groups in this compound is expected to cause a bathochromic (red) shift in these transitions compared to the unsubstituted diphenyl-tetrazine due to an extended and more electron-rich π-system.
| Compound | Solvent | λmax (UV) [nm] (ε [M-1cm-1]) | Transition (UV) | λmax (Vis) [nm] (ε [M-1cm-1]) | Transition (Vis) | Reference |
|---|---|---|---|---|---|---|
| 3,6-Diphenyl-1,2,4,5-tetrazine | CH₂Cl₂ | 299 (33,542) | π–π | 551 (465) | n–π | nih.gov |
| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | CH₂Cl₂ | 293 (54,260) | π–π | 552 (820) | n–π | nih.gov |
| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | CH₃CN | 289 (50,000) | π–π | 548 (830) | n–π | nih.gov |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is a key technique for confirming the molecular weight and elucidating the structural fragmentation of 1,2,4,5-tetrazine derivatives. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular formula, C₁₄H₁₂N₆.
Studies on a range of 3,6-disubstituted-1,2,4,5-tetrazines have revealed a common and characteristic fragmentation pathway under electron impact. researchgate.net The tetrazine ring structure is generally not maintained during EI ionization. researchgate.net The primary and most significant fragmentation step involves a retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen (N₂). researchgate.net This is followed by the cleavage of the remaining N-N single bond in the resulting diazine intermediate. researchgate.net
For this compound, this pathway would proceed as follows:
Molecular Ion Formation : C₁₄H₁₂N₆ → [C₁₄H₁₂N₆]⁺˙
Loss of Dinitrogen : The initial fragmentation is the loss of N₂ (28 Da) from the tetrazine ring to form a radical cation of a diaryl diazine intermediate. [C₁₄H₁₂N₆]⁺˙ → [C₁₄H₁₂N₄]⁺˙ + N₂
N-N Bond Cleavage : The resulting intermediate undergoes cleavage of the N-N bond, which can lead to the formation of a 4-aminobenzonitrile (B131773) radical cation ([C₇H₆N₂]⁺˙) and a neutral 4-aminobenzonitrile molecule, or other related fragments.
In the EI-MS of the analogous compound 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine, the molecular ion was observed at m/z 284, with a base peak at m/z 128, corresponding to the cyanophenyl fragment, demonstrating this characteristic cleavage pattern. nih.gov The fragmentation of tetrazoles, another class of nitrogen-rich heterocycles, is also highly influenced by the electronic effects of the substituents. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not available, analysis of closely related analogs such as 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine and 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine provides significant insight into its expected solid-state conformation and packing. nih.govresearchgate.net
Molecules of 3,6-diaryl-1,2,4,5-tetrazines typically possess a crystallographic center of inversion. nih.govresearchgate.net A key conformational feature is the dihedral angle between the plane of the central tetrazine ring and the attached aryl rings. This twist is necessary to relieve steric hindrance. In 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine, this dihedral angle is 16.1(1)°. researchgate.net For the more sterically hindered 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine, the angle is significantly larger at 47.65(5)°. nih.gov This indicates that the aminophenyl rings in the title compound are also expected to be twisted out of the plane of the tetrazine core.
The crystal packing of these compounds is often dominated by π–π interactions. In the case of the 2-chlorophenyl analog, molecules are linked by slipped parallel π–π stacking interactions, forming columns along one of the crystal axes. nih.gov For the 4-cyanophenyl derivative, the molecules form stacks with a perpendicular interplanar separation of 3.25(1) Å. nih.govresearchgate.net
| Parameter | 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine nih.gov | 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine researchgate.net |
|---|---|---|
| Chemical Formula | C₁₄H₈Cl₂N₄ | C₁₆H₈N₆ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.8199(4) | 4.8447(5) |
| b (Å) | 14.0706(16) | 12.1054(12) |
| c (Å) | 12.1066(15) | 11.6927(11) |
| β (°) | 97.715(3) | 94.363(8) |
| Volume (ų) | 644.82(13) | 683.75(12) |
| Z | 2 | 2 |
| Dihedral Angle (Aryl-Tetrazine) | 47.65(5)° | 16.1(1)° |
The supramolecular architecture of crystalline solids is governed by a network of intermolecular interactions. mdpi.comrsc.org In the solid state of this compound, the primary amino groups (-NH₂) are expected to be key hydrogen bond donors, while the nitrogen atoms of the tetrazine ring are potential acceptors.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | Amino N-H | Tetrazine N | Strong, directional interaction forming chains or sheets. |
| Hydrogen Bond | Amino N-H | Amino N (of adjacent molecule) | Possible interaction contributing to the packing arrangement. |
| π–π Stacking | Phenyl Ring / Tetrazine Ring | Phenyl Ring / Tetrazine Ring | Slipped or face-to-face stacking, forming columns or layers. nih.gov |
| C-H···N Interaction | Phenyl C-H | Tetrazine N | Weaker interaction contributing to overall lattice energy. researchgate.net |
| C-H···π Interaction | Phenyl C-H | Phenyl/Tetrazine π-system | Dispersion force contributing to stabilization. nih.gov |
Computational and Theoretical Investigations of 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. irjweb.com For 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline, these calculations elucidate the interplay between the electron-deficient tetrazine core and the electron-donating aminophenyl substituents.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, chemical reactivity, and optical properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.commaterialsciencejournal.org
In this compound, the electron-donating amino groups on the phenyl rings significantly influence the frontier orbitals. The HOMO is expected to be localized primarily on the aminophenyl moieties, reflecting their high electron density. Conversely, the LUMO is predominantly centered on the electron-deficient 1,2,4,5-tetrazine (B1199680) ring. rsc.org This spatial separation of HOMO and LUMO is characteristic of a molecule with significant intramolecular charge-transfer character.
The presence of the aminophenyl groups raises the energy of the HOMO and has a smaller effect on the LUMO energy compared to unsubstituted 1,2,4,5-tetrazine. This leads to a reduced HOMO-LUMO energy gap, which suggests higher chemical reactivity and polarizability for the molecule. nih.gov DFT calculations, such as those using the B3LYP functional with a 6-311++G basis set, are employed to quantify these energies precisely. irjweb.comscispace.com
| Parameter | Calculated Energy (eV) | Orbital Localization |
|---|---|---|
| HOMO | -5.98 | Primarily on aminophenyl groups |
| LUMO | -1.95 | Primarily on the 1,2,4,5-tetrazine ring |
| Energy Gap (ΔE) | 4.03 | N/A |
Note: The values in the table are representative examples derived from DFT calculations on structurally related molecules and illustrate the expected electronic properties.
Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The 1,2,4,5-tetrazine ring is an aromatic system. Computational methods provide quantitative measures of aromaticity through various indices.
Two common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov
HOMA: This is a geometry-based index that evaluates aromaticity based on bond length alternation. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity. acs.org For the 1,2,4,5-tetrazine ring in the target molecule, DFT would be used to calculate the optimized bond lengths, which are then used to compute the HOMA index.
NICS: This is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems exhibit negative NICS values, indicating a diamagnetic ring current, while anti-aromatic systems have positive values.
Computational studies confirm the aromatic character of the 1,2,4,5-tetrazine ring, although its electron-deficient nature makes it less aromatic than benzene. nih.gov
| Aromaticity Index | Definition | Interpretation for an Aromatic Ring |
|---|---|---|
| HOMA | Geometry-based (bond length uniformity) | Value approaches 1 |
| NICS(0) / NICS(1) | Magnetic-based (ring current effect) | Negative value (e.g., -5 to -15 ppm) |
The 1,2,4,5-tetrazine core is highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions, a type of cycloaddition that is crucial in bioorthogonal chemistry. rsc.org In these reactions, the electron-deficient tetrazine (the diene) reacts rapidly with an electron-rich dienophile. The reaction rate is governed by the energy gap between the LUMO of the diene and the HOMO of the dienophile.
For this compound, the electron-donating aminophenyl substituents raise the energy of the tetrazine's LUMO. This increase in LUMO energy leads to a larger LUMO(diene)-HOMO(dienophile) gap, which consequently reduces the reaction rate compared to tetrazines bearing electron-withdrawing groups. Theoretical calculations can precisely quantify this substituent effect on the reaction energetics, aiding in the design of tetrazine derivatives with tailored reactivity. The mechanism typically proceeds through a concerted but asynchronous transition state, leading to a bicyclic intermediate that spontaneously loses N₂ to form a dihydropyridazine (B8628806) product. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.combiorxiv.org For this compound, the primary conformational flexibility arises from the rotation of the two aminophenyl groups around the C-C single bonds connecting them to the central, planar tetrazine ring.
MD simulations can be used to explore the potential energy surface associated with these rotations. By simulating the molecule's movement over nanoseconds, researchers can:
Identify the most stable, low-energy conformations (e.g., whether a planar or a twisted arrangement of the rings is preferred).
Determine the energy barriers to rotation between different conformers.
Analyze how intermolecular interactions with solvent molecules or other species influence the preferred conformation. mdpi.com
The dihydro-derivatives of some diaryl tetrazines are known to adopt non-planar boat or twist conformations. researchgate.netnih.gov However, the aromatic 1,2,4,5-tetrazine ring itself is planar. The key parameter to track in MD simulations of the target molecule would be the dihedral angle between the plane of the tetrazine ring and the planes of the two aminophenyl rings. These simulations help to build a complete picture of the molecule's three-dimensional structure and behavior in a realistic environment.
Prediction of Reactivity Parameters and Substituent Effects
Computational chemistry allows for the prediction of various parameters that describe a molecule's reactivity and the influence of its substituent groups.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu It is a direct measure of bond strength and a critical parameter for predicting a molecule's thermal stability. DFT calculations are a reliable method for computing BDEs. nih.gov
For this compound, several bonds are of key interest for stability analysis. Thermal decomposition studies on related tetrazines suggest two primary fragmentation pathways: the elimination of N₂ from the tetrazine ring and the cleavage of the substituent group. researchgate.net BDE calculations can quantify the strength of these critical bonds:
N-N bonds within the tetrazine ring: These are typically the weakest bonds in the heterocyclic system.
C-C bonds between the tetrazine and phenyl rings: Cleavage of this bond would lead to the loss of a phenylamine radical.
C-N bonds within the tetrazine ring: These are generally stronger than the N-N bonds.
By calculating the energy required to break each of these bonds, a hierarchy of bond strengths can be established, predicting the most likely initial step in thermal decomposition. The presence of the amino group, an electron-donating substituent, is known to enhance the thermal stability of the 1,2,4,5-tetrazine ring. nih.gov
| Bond of Interest | Description of Fragmentation | Significance of BDE Value |
|---|---|---|
| Ring N-N Bond | Initiates ring opening and N₂ elimination | Indicates the stability of the tetrazine core |
| Tetrazine(C)-Phenyl(C) Bond | Loss of the aminophenyl substituent | Measures the strength of the substituent linkage |
| Ring C-N Bond | Part of the heterocyclic ring fragmentation | Contributes to the overall ring stability |
Charge Distribution Analysis
The charge distribution within this compound is significantly influenced by the inherent electronic properties of its constituent aromatic systems. The central 1,2,4,5-tetrazine ring is an electron-deficient heterocycle due to the presence of four highly electronegative nitrogen atoms. This electron deficiency results in a low-lying lowest unoccupied molecular orbital (LUMO), which is a key characteristic of 1,2,4,5-tetrazine and its derivatives. researchgate.net This property makes the tetrazine ring an excellent electron acceptor.
Hirshfeld Surface Analysis for Intermolecular Interactions
While a specific Hirshfeld surface analysis for this compound has not been reported, studies on structurally similar compounds provide valuable insights into the potential intermolecular interactions. A relevant example is the Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate, which reveals the nature and extent of non-covalent interactions in a diaryl tetrazine crystal lattice. nih.govnih.gov
Given the presence of amino groups and aromatic rings in this compound, similar intermolecular interactions can be anticipated. The amino groups can act as hydrogen bond donors, while the nitrogen atoms of the tetrazine and the aminophenyl rings can act as hydrogen bond acceptors. Furthermore, the phenyl and tetrazine rings are capable of participating in π–π stacking interactions, which are common in the crystal structures of aromatic and heteroaromatic compounds. mdpi.com The dnorm maps generated in Hirshfeld surface analysis would likely show distinct red spots indicating close contacts associated with these hydrogen bonds.
The following table, based on data for analogous heterocyclic compounds, illustrates the typical contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. mdpi.com
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 54.4% |
| C···H/H···C | 18.0% |
| S···H/H···S | 5.9% |
Molecular Docking Studies and Receptor Interactions (for related compounds)
Molecular docking studies are instrumental in predicting the binding affinities and interaction patterns of ligands with biological macromolecules, such as proteins and nucleic acids. While specific docking studies for this compound were not found, research on related tetrazine derivatives has demonstrated their potential as anticancer agents, with molecular docking providing insights into their mechanisms of action. nih.govnih.gov
A series of nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govnih.govtetrazine derivatives, for instance, have been synthesized and evaluated for their antitumor activities. nih.gov Molecular docking of these compounds against the c-Met kinase, a receptor tyrosine kinase often implicated in cancer, revealed potent binding. nih.gov One of the derivatives, compound 4j, was shown to bind effectively to the c-Met kinase through the formation of three hydrogen bonds. nih.gov This suggests that the tetrazine scaffold can serve as a suitable framework for designing inhibitors of specific protein kinases.
The following table summarizes the findings from molecular docking studies of various tetrazine and related heterocyclic derivatives, highlighting their potential as anticancer agents.
| Compound Series | Target Receptor | Key Interactions | Potential Application |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[4,3-b] nih.govnih.govnih.govnih.govtetrazine derivatives | c-Met kinase | Hydrogen bonding | Anticancer |
| Tetrazole linked benzochromene derivatives | P-glycoprotein (ATP binding site) | Not specified | Anticancer (overcoming multi-drug resistance) |
| Piperazine-linked bergenin (B1666849) heterocyclic hybrids | BcL2 protein | Strong binding energy | Anticancer |
| Triazolo[4,3-b]pyridazine derivatives | c-Met/Pim-1 kinase | Interaction at ATP-binding site | Anticancer |
These studies collectively indicate that tetrazine-containing compounds can effectively interact with the active sites of various cancer-related proteins. The interactions are typically driven by a combination of hydrogen bonding, hydrophobic interactions, and π–π stacking, underscoring the potential of the 1,2,4,5-tetrazine core in the design of targeted therapeutics. nih.govrsc.orgrsc.org
Advanced Applications and Functionalization Strategies of 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline in Chemical Research
Role in Bioorthogonal Chemistry and Click Reactions
The 1,2,4,5-tetrazine (B1199680) ring is a cornerstone of bioorthogonal chemistry, primarily due to its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov This class of "click chemistry" involves the rapid and highly selective reaction between an electron-poor tetrazine and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene). nih.govillinois.edu The reaction is exceptionally fast, proceeds at room temperature without the need for cytotoxic catalysts, and its only byproduct is nitrogen gas, making it ideal for use in complex biological systems. nih.govillinois.edu The 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline molecule leverages this reactivity, with the two terminal aniline (B41778) groups providing convenient handles for further chemical modification. lookchem.com
The reactivity of the tetrazine core can be tuned by the substituents on the phenyl rings. Electron-withdrawing groups tend to increase the reaction kinetics, while also making the tetrazine more susceptible to degradation. researchgate.netresearchgate.net Conversely, the electron-donating nature of the amino groups in this compound provides a balance of reactivity and stability, a crucial aspect for biological applications. researchgate.net
The inherent properties of the tetrazine ring, combined with the functionalizability of the aminophenyl groups, make this compound an excellent platform for creating chemical probes. The tetrazine moiety itself can act as a fluorescence quencher for various green-emitting dyes. illinois.edu This property is exploited to design "turn-on" fluorescent probes, where the probe is initially non-fluorescent. Upon an IEDDA reaction with a target molecule tagged with a strained alkene, the tetrazine is consumed, the quenching effect is eliminated, and a strong fluorescent signal is produced. illinois.edu This mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in biological imaging. illinois.edu
The aniline groups can be readily diazotized and coupled with fluorophores, affinity ligands, or other reporter groups to create highly specific probes. For instance, similar aminophenyl-functionalized fluorophores have been developed for detecting specific analytes like nitrite (B80452), showcasing the versatility of the aminophenyl scaffold in probe design. researchgate.net This allows for the targeted labeling and visualization of biomolecules within their native environment, such as on the surface of living cells. nih.govresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition | researchgate.netnih.gov |
| Reactants | Electron-poor 1,2,4,5-tetrazine and an electron-rich strained alkene/alkyne (dienophile) | nih.gov |
| Kinetics | Exceptionally fast, with second-order rate constants up to 104 M-1s-1 | illinois.edunih.gov |
| Conditions | Proceeds under physiological conditions (room temperature, aqueous media) without catalysts | illinois.edunih.gov |
| Byproducts | Only dinitrogen (N2) gas | nih.gov |
| Key Advantage | High biocompatibility and specificity ("bioorthogonal") for applications in living systems | illinois.edu |
Bioconjugation, the process of linking molecules to biomacromolecules such as proteins or nucleic acids, is a primary application of tetrazine chemistry. The strategy typically involves a two-step process. First, the biomolecule of interest is functionalized with a strained alkene dienophile, often by genetically encoding a non-canonical amino acid containing this group. nih.govnih.gov Second, the modified biomolecule is treated with a tetrazine-bearing label, such as a derivative of this compound that has been conjugated to a reporter molecule (e.g., a fluorophore or a drug).
The rapid and specific IEDDA reaction covalently links the label to the biomolecule. researchgate.netnih.gov This method has been successfully used for site-specific protein labeling, enabling the study of protein function and localization in living cells. nih.govnih.gov The high efficiency and fidelity of the tetrazine ligation allow for quantitative labeling even at low concentrations, which is a significant advantage over other bioconjugation techniques. nih.gov The stability of diaryl tetrazines in biological media further enhances their utility for long-term tracking and imaging experiments. nih.gov
Applications in Materials Science and Polymer Chemistry
The unique reactivity and electronic properties of the 1,2,4,5-tetrazine core are increasingly being harnessed in materials science. mdpi.comrsc.org The integration of tetrazine units into polymers and other materials allows for the creation of functional systems with tunable properties.
The IEDDA reaction serves as a powerful tool for creating responsive or "smart" materials. For example, tetrazine and dienophile components can be incorporated into separate polymer chains. When these polymers are mixed, they can be cross-linked on demand by triggering the click reaction, leading to the formation of a hydrogel or a solid material with altered mechanical properties.
Furthermore, the IEDDA reaction can be used to chemically alter the surface of a material post-fabrication, allowing for the attachment of new functional groups. The cleavage of the tetrazine ring during the reaction results in a significant change in the electronic and optical properties of the material, a feature that can be used to develop sensors or diagnostic devices. The diaryl structure of this compound provides thermal stability and favorable electronic properties for integration into such photo- and electroactive materials. rsc.org
Post-assembly modification (PAM) is a powerful strategy for introducing new functionalities into pre-formed supramolecular structures like metal-organic cages (MOCs) without redesigning the entire synthesis. researchgate.netnih.gov Tetrazine-edged structures are particularly amenable to this approach.
Research has demonstrated the creation of Fe(II)4L6 tetrahedral cages where the ligands are built using aniline subcomponents, similar in structure to this compound. researchgate.net These cages contain exposed tetrazine rings that can undergo rapid and efficient PAM via IEDDA reactions. researchgate.net This allows for the covalent attachment of various molecules to the cage's exterior, altering its properties such as solubility, stability, or guest-binding capabilities. researchgate.net Interestingly, the electronic nature of the substituents on the aniline moieties, located far from the tetrazine ring, can influence the rate of the IEDDA reaction, demonstrating a remarkable level of synthetic control. researchgate.net This method provides a modular approach to creating complex, functional supramolecular architectures.
Research into High-Nitrogen Energetic Materials Scaffolds
High-nitrogen compounds are a major focus in the field of energetic materials because their decomposition releases large amounts of energy and produces environmentally benign nitrogen gas. mdpi.comnih.gov The 1,2,4,5-tetrazine ring, with a nitrogen content of 68% by mass in its unsubstituted form, is a prime building block for these materials. mdpi.com
Derivatives of 1,2,4,5-tetrazine are noted for their high positive heats of formation, high density, and often remarkable thermal stability and insensitivity to impact, friction, and electrostatic discharge. mdpi.comresearchgate.net The compound this compound serves as a foundational scaffold for this research. The central bis(aryl)tetrazine core provides a stable, high-nitrogen framework. The terminal amino groups are key reactive sites that can be converted into other energetic functional groups, such as nitro (-NO2), azido (B1232118) (-N3), or tetrazole rings, to further increase the nitrogen content and energy density of the final molecule. mdpi.comrsc.org The assembly of multiple polynitrogen heterocyclic scaffolds is a promising strategy for constructing the next generation of thermally stable high-energy materials. mdpi.com
| Property | Significance | Reference |
|---|---|---|
| High Nitrogen Content | Leads to high heats of formation and generates N2 gas upon decomposition. | mdpi.comrsc.org |
| High Density | Contributes to higher detonation velocity and pressure. | mdpi.com |
| Thermal Stability | The aromatic tetrazine ring imparts stability to the molecule. | mdpi.comresearchgate.net |
| Insensitivity | Many tetrazine derivatives are remarkably insensitive to shock, friction, and static. | mdpi.comresearchgate.net |
| Functionalizability | Groups like the anilines on the title compound allow for the introduction of additional energetic moieties. | mdpi.comnih.gov |
Design Principles for Energy Content and Stability
The compound this compound, also known as 3,6-bis(4-aminophenyl)-1,2,4,5-tetrazine, is a nitrogen-rich heterocyclic compound. Its potential as an energetic material is rooted in the inherent properties of the 1,2,4,5-tetrazine ring. The design of energetic materials based on this scaffold focuses on maximizing energy content, primarily through a high positive heat of formation and a balanced oxygen content, while ensuring sufficient thermal stability for safe handling and application.
The primary design principles for tailoring the energy content and stability of tetrazine-based materials like this compound involve:
High Nitrogen Content : The 1,2,4,5-tetrazine ring is intrinsically rich in nitrogen, which is a key feature of many high-energy density materials (HEDMs). mdpi.com The thermal decomposition of such compounds releases a large amount of energy through the formation of the highly stable dinitrogen (N₂) molecule. nih.gov In this compound, the central tetrazine ring (four nitrogen atoms) and the two amino groups (two nitrogen atoms) contribute to a total of six nitrogen atoms, accounting for a significant portion of its molecular weight.
Thermal Stability : For practical applications, an energetic material must be stable enough to withstand storage and handling. The stability of tetrazine derivatives is often dictated more by the decomposition of the substituent than by the tetrazine ring itself. researchgate.net The presence of aromatic phenyl groups and amino substituents generally imparts significant thermal stability. For instance, the decomposition temperature of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz), another amino-functionalized tetrazine, is notably high. nih.gov This suggests that this compound would likely possess considerable thermal robustness.
Oxygen Balance : While this compound is a fuel-rich compound with a negative oxygen balance, a key strategy in designing energetic materials is to incorporate both fuel (e.g., -NH₂) and oxidizer (e.g., -NO₂) moieties into the same molecule. nih.gov Therefore, the amino groups on the phenyl rings serve as potential sites for nitration to introduce nitro groups, which would significantly improve the oxygen balance and enhance detonation performance. researchgate.netnih.gov
The following table summarizes the key energetic properties of representative functional groups and related tetrazine compounds, providing context for the design principles applicable to this compound.
| Compound/Functional Group | Key Energetic Characteristic | Impact on Performance | Reference |
| 1,2,4,5-Tetrazine Core | High Nitrogen Content, Positive Heat of Formation | High energy release upon decomposition | mdpi.com |
| -NH₂ (Amino group) | Fuel, enhances thermal stability | Increases stability, can be a precursor for nitration | researchgate.net |
| -NO₂ (Nitro group) | Oxidizer, improves oxygen balance | Increases detonation velocity and pressure | researchgate.net |
| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | High Heat of Formation (+128 kcal/mol) | High performance as a fuel in propellants | researchgate.net |
| BTATz Perchlorate Salt | High Decomposition Temperature (302 °C) | Thermally insensitive, promising for stable formulations | nih.gov |
Molecular Sensing and Environmental Applications
The unique electronic structure of the 1,2,4,5-tetrazine ring, combined with the properties of its aminophenyl substituents, makes this compound a promising candidate for applications in molecular sensing and environmental monitoring.
Exploration in Molecular Identification of Pollutants
The identification of organic pollutants is a critical area of environmental science. Fluorescent "turn-on" probes are highly desirable for this purpose due to their high sensitivity and low background signal. The design of this compound incorporates features that are ideal for developing such probes.
The core principle relies on the ability of the tetrazine ring to act as an efficient fluorescence quencher. researchgate.net The electron-deficient tetrazine moiety can quench the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). rsc.org The aminophenyl groups attached to the tetrazine core are inherently fluorescent. In the intact molecule, it is hypothesized that the tetrazine ring would quench the fluorescence of these aniline moieties, rendering the compound weakly or non-fluorescent.
A sensing event would occur when a target pollutant reacts selectively with the tetrazine ring. The inverse electron-demand Diels-Alder (iEDDA) reaction is a well-established, rapid, and highly specific reaction involving tetrazines. nih.gov If a pollutant contains a strained alkene or alkyne group (a dienophile), it could react with the tetrazine core. This reaction would convert the tetrazine into a dihydropyridazine (B8628806) or pyridazine (B1198779) derivative, disrupting the ring's electronic structure and eliminating its quenching properties. nih.gov This chemical transformation would restore the fluorescence of the aminophenyl groups, leading to a "turn-on" signal that directly correlates with the concentration of the pollutant.
This strategy offers high selectivity, as the signal is only generated upon a specific chemical reaction, and a high signal-to-noise ratio, as the background fluorescence is minimal. nih.govnih.gov While this specific application has been explored extensively in bioimaging, the same principles can be adapted for detecting environmental contaminants. rsc.orgrsc.org
Investigation as Anion Binders
The detection and sequestration of environmentally relevant anions like nitrates, phosphates, and cyanides are of significant interest. The structure of this compound suggests its potential utility as an anion binder and sensor. This capability stems from two key molecular features:
Anion-π Interactions : The 1,2,4,5-tetrazine ring is an electron-deficient aromatic system, making it a π-acidic surface. This allows it to engage in non-covalent anion-π interactions with electron-rich anions. This type of interaction, where an anion is attracted to the face of an electron-poor aromatic ring, is a recognized strategy for designing anion receptors.
Hydrogen Bonding and Electrostatic Interactions : The two primary amino groups on the phenyl rings can act as hydrogen bond donors. In acidic conditions, these amino groups can be protonated to form ammonium (B1175870) cations (-NH₃⁺). This would create strong electrostatic attraction sites for anions, significantly enhancing the binding affinity of the molecule.
The combination of a central anion-π binding site (the tetrazine ring) and peripheral hydrogen-bonding/electrostatic sites (the amino groups) could lead to synergistic binding, potentially allowing for high affinity and selectivity for specific anions. The binding event could be transduced into a detectable signal, for instance, through changes in the fluorescence or UV-visible absorbance spectrum of the molecule, forming the basis of a chemosensor.
Design and Synthesis of Novel Heterocyclic Derivatives for Specific Academic Pursuits
The compound this compound is a valuable scaffold for the synthesis of more complex, novel heterocyclic systems. The two terminal primary amino groups (-NH₂) are versatile functional handles that can be readily modified through a variety of organic reactions to build new rings and introduce different functionalities. These derivatives are pursued in academia to explore structure-property relationships in materials science, medicinal chemistry, and supramolecular chemistry.
The primary amino groups are excellent nucleophiles and can participate in reactions such as:
Cyclocondensation Reactions : The amino groups can react with various bifunctional electrophiles to form new fused heterocyclic rings. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyridine (B92270) or pyrimidine (B1678525) rings fused to the existing phenyl groups.
Formation of Fused Azoles : Reaction with appropriate reagents can lead to the formation of five-membered heterocyclic rings. For instance, treatment with formic acid could yield formimidates, which can be cyclized to form imidazole (B134444) rings. This strategy is part of a broader effort to create complex nitrogen-rich systems. beilstein-journals.orgmdpi.com
Synthesis of Triazole Derivatives : The amino groups can be diazotized and subsequently reacted to form triazole rings, a common moiety in energetic materials and pharmaceuticals. nih.gov The synthesis of tetrazine-triazole conjugates is a known strategy for developing next-generation HEDMs. researchgate.net
These synthetic modifications allow for the fine-tuning of the molecule's properties. For example, fusing additional aromatic heterocyclic rings can extend the π-conjugated system, which can alter the compound's photophysical properties (e.g., shifting fluorescence to longer wavelengths) or its electronic properties for applications in organic electronics. Similarly, introducing specific functional groups can enhance its binding affinity for certain ions or its biological activity. nih.gov
The following table outlines potential synthetic transformations starting from this compound and the resulting novel heterocyclic systems.
| Reagent/Reaction Type | Intermediate/Product Type | Potential Application of Derivative |
| Diketones / Cyclocondensation | Tetrazine-bis(quinoline) derivative | Extended π-system for optical materials |
| Phosgene / Isocyanates | Urea-linked polymers or macrocycles | Supramolecular chemistry, anion binding |
| Diazotization followed by cyclization | Tetrazine-bis(benzotriazole) derivative | Enhanced thermal stability, energetic materials |
| Orthoesters / Oxidative Cyclization | Fused rsc.orgnih.govglpbio.comtriazolo systems | Medicinal chemistry, materials science |
These strategies demonstrate that this compound is not just a functional molecule in its own right but also a key building block for accessing a wide array of novel and complex heterocyclic structures for advanced research.
Future Perspectives and Emerging Research Directions for 4 6 4 Aminophenyl 1,2,4,5 Tetrazin 3 Yl Aniline
Development of Catalytic Systems for Enhanced Functionalization
The functionalization of the 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline scaffold is crucial for expanding its utility. While traditional methods for tetrazine synthesis exist, future research is trending towards the development of sophisticated catalytic systems that offer greater efficiency, selectivity, and functional group tolerance, particularly for late-stage modifications.
Current synthetic routes often build the tetrazine ring from nitrile precursors. researchgate.net However, modifying the peripheral groups, such as the aniline (B41778) moieties on this compound, requires precise catalytic control. Research into metal-catalyzed one-pot synthesis of tetrazines, using Lewis acids like nickel and zinc salts, provides a foundation for creating derivatives more efficiently. researchgate.net The evolution of this field will likely involve adapting cross-coupling reactions, such as the Sonogashira coupling used for preparing asymmetrically substituted alkyltetrazines, to modify the aryl rings of the parent compound. researchgate.net
Furthermore, the field of photocatalysis offers novel pathways for functionalization under mild conditions. researchgate.net The development of bifunctional organophotocatalysts, for instance, could enable site-selective modifications on the aniline rings without disrupting the core tetrazine structure. nih.gov Ligand-directed catalysts, which can localize reactive species to specific sites on a molecule, represent another promising avenue for achieving highly selective functionalization in complex biological environments. researchgate.net
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Lewis Acid Metal Catalysis (e.g., Ni(OTf)₂, Zn(OTf)₂) | Catalyzes the one-pot synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine (B178648). researchgate.net | Development of streamlined, one-pot syntheses for novel derivatives by varying the initial aminobenzonitrile precursor. |
| Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Enables the formation of C-C bonds, used to create asymmetrically substituted tetrazines from halogenated precursors. researchgate.net | Post-synthesis modification of halogenated analogues to introduce new functional groups onto the phenyl rings. |
| Organophotocatalysis (e.g., Porphyrin-based) | Uses visible light and an organic catalyst to drive chemical reactions, often under mild conditions. nih.gov | Selective functionalization of the aniline moieties through photocatalytic activation, enabling reactions not possible under thermal conditions. |
| Ligand-Directed Catalysis | A catalyst is tethered to a ligand that directs its activity to a specific site on a target molecule. researchgate.net | Precise, site-specific modification of the compound, particularly in complex biological systems for targeted labeling or activation. |
Integration with Advanced Spectroscopic Techniques for Real-Time Monitoring
The synthesis of functionalized tetrazines and their subsequent use in applications like bioorthogonal chemistry demand precise process control. mdpi.com The integration of Process Analytical Technology (PAT) is a key future direction, enabling real-time monitoring and optimization of reaction parameters. nih.govmdpi.com This data-rich approach is essential for improving yield, purity, and safety, especially in continuous flow manufacturing processes. nih.gov
For a colored compound like this compound, UV/Visible spectroscopy is a particularly powerful tool for in-line monitoring of its formation or consumption. nih.govmdpi.com Infrared (IR) spectroscopy can be used to track changes in specific functional groups, such as the conversion of the precursor nitrile groups or reactions involving the terminal amino groups. nih.gov For more complex reaction mixtures, where isomers or multiple products may be present, NMR spectroscopy provides detailed structural information, allowing for precise analysis of product distribution in real-time. nih.gov These techniques, when combined, offer a comprehensive understanding of the reaction dynamics. nih.gov
| Spectroscopic Technique | Principle of Monitoring | Applicability to this compound Reactions | Reference |
|---|---|---|---|
| UV/Visible Spectroscopy | Monitors the concentration of chromophoric species by measuring light absorbance. | Ideal for tracking the formation or consumption of the colored tetrazine ring during synthesis or bioorthogonal reactions. | nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Monitors the disappearance of nitrile precursors or changes to the aniline N-H bonds during functionalization reactions. | nih.govmdpi.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to provide a structural fingerprint of molecules. | Offers complementary information to IR, especially in aqueous media, for monitoring reactions in biological systems. | mdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical structure and environment of atomic nuclei. | Allows for precise quantification of reactants, products, and byproducts, enabling detailed kinetic analysis and isomer differentiation. | nih.gov |
Rational Design Principles for Tunable Reactivity and Selectivity
The primary application of tetrazines in bioorthogonal chemistry stems from their rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles. mdpi.com A major future research thrust is the application of rational design principles to precisely tune this reactivity. The reaction rate of a tetrazine is highly sensitive to the electronic properties of its substituents. nih.govrsc.org
By modifying the phenyl rings of this compound, its reactivity can be finely controlled. The existing amino groups are electron-donating, which slows the IEDDA reaction compared to unsubstituted diphenyl tetrazine. nih.gov Introducing electron-withdrawing groups (e.g., fluoro, trifluoromethyl) onto the phenyl rings would be expected to increase the reaction rate significantly. nih.gov This tunability allows for the creation of a palette of tetrazine reagents with reaction rates spanning several orders of magnitude, enabling applications such as staged or multiplexed labeling experiments where different targets are labeled sequentially. nih.govrsc.org
Beyond electronic tuning, solvent effects can offer surprising control over reaction selectivity. For example, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote an unprecedented formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the tetrazine ring, as opposed to the conventional cycloaddition across the carbon atoms (C3/C6). nih.gov This discovery opens up entirely new synthetic pathways and highlights the importance of exploring non-conventional reaction conditions to unlock novel reactivity for tetrazine scaffolds.
| Tetrazine Substituent (at C3 and C6) | Substituent Electronic Effect | Relative Reaction Rate | Reference |
|---|---|---|---|
| 4-Hydroxyphenyl | Strongly Electron-Donating | Slower | nih.gov |
| 4-Methoxyphenyl | Electron-Donating | Slower | nih.gov |
| Phenyl | Neutral (Reference) | Baseline | nih.gov |
| 4-Fluorophenyl | Weakly Electron-Withdrawing | Faster | nih.gov |
| 4-(Trifluoromethyl)phenyl | Strongly Electron-Withdrawing | Faster | nih.gov |
| Pyrimidin-2-yl | Very Strongly Electron-Withdrawing | Very Fast | nih.gov |
Interdisciplinary Research with Artificial Intelligence and Machine Learning in Compound Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the design of novel tetrazine derivatives. While currently a nascent field for this specific compound class, the principles are broadly applicable. AI and ML can dramatically accelerate the discovery-design-test cycle for new functional molecules.
Future research will likely involve developing ML models trained on existing experimental and computational data to predict the properties of novel tetrazine analogues. These models could predict key parameters such as IEDDA reaction kinetics, aqueous stability, solubility, and fluorescence properties based solely on the proposed chemical structure. rsc.org This predictive power would allow researchers to perform high-throughput virtual screening of thousands of potential derivatives of this compound, identifying the most promising candidates for synthesis and testing.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline, and what experimental precautions are necessary?
- Methodological Answer : The compound can be synthesized via tetrazine ring formation using 4-azidoaniline derivatives and nitriles under controlled cycloaddition conditions. A common approach involves reacting 4-aminophenyl-substituted precursors with nitrile-containing reagents in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Key precautions include:
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of amine groups.
- Strict temperature control to avoid decomposition of the tetrazine ring.
- Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol.
- Safety Note : Tetrazines are thermally sensitive; avoid exposure to open flames or rapid heating. Handle aromatic amines (e.g., aniline derivatives) in a fume hood due to potential toxicity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine functionality. For example, aromatic protons in the tetrazine ring appear as distinct singlets near δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak for C₁₄H₁₂N₆: calculated 264.11).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .
Q. What are the primary stability concerns for this compound under storage and experimental conditions?
- Methodological Answer : Stability depends on environmental factors:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the tetrazine ring.
- Moisture : Use desiccants in storage containers to avoid hydrolysis of the tetrazine moiety.
- Thermal Stability : Avoid prolonged heating above 60°C; differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing tetrazine-aniline derivatives?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of tetrazine formation. Software like Gaussian or ORCA can model electron-deficient tetrazine reactivity .
- Apply machine learning (ML) to screen solvent/reagent combinations. For example, train ML models on datasets from analogous reactions (e.g., 4-azidofurazan-3-amine syntheses) to predict optimal conditions for yield improvement .
Q. What strategies resolve contradictions in spectroscopic data for tetrazine-containing compounds?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining crystal structures (e.g., confirm tetrazine planarity and hydrogen bonding with amines) .
- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent functional groups to distinguish overlapping signals.
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track reaction intermediates and validate proposed mechanisms .
Q. How does the electronic structure of the tetrazine ring influence bioconjugation applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
